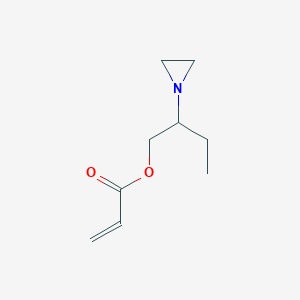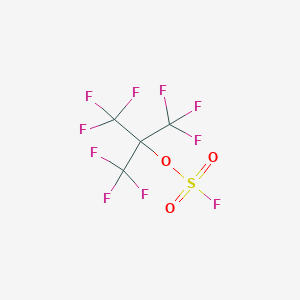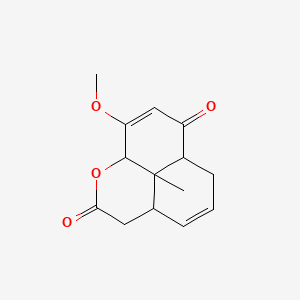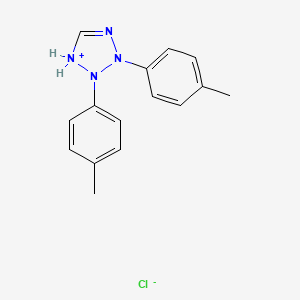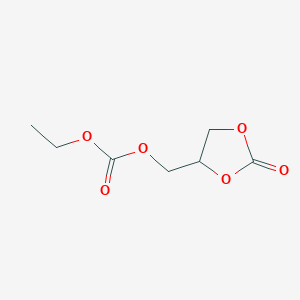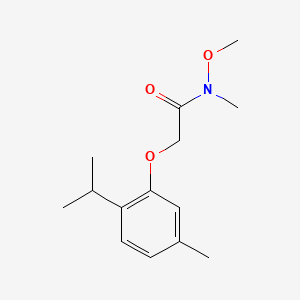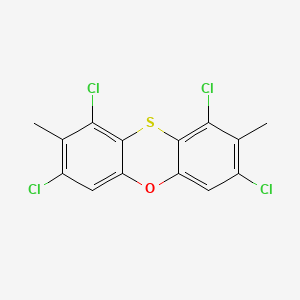
Phenoxathiin, 1,3,7,9-tetrachloro-2,8-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxathiin, 1,3,7,9-tetrachloro-2,8-dimethyl- is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure. This compound is a derivative of phenoxathiin, which is known for its applications in various chemical processes and industrial uses .
Méthodes De Préparation
The synthesis of 1,3,7,9-tetrachloro-2,8-dimethylphenoxathiin typically involves the chlorination of 2,8-dimethylphenoxathiin. This process is carried out using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions are carefully controlled to ensure the selective chlorination at the desired positions on the phenoxathiin ring .
Analyse Des Réactions Chimiques
1,3,7,9-tetrachloro-2,8-dimethylphenoxathiin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
Phenoxathiin, 1,3,7,9-tetrachloro-2,8-dimethyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3,7,9-tetrachloro-2,8-dimethylphenoxathiin involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially disrupting their normal functions .
Comparaison Avec Des Composés Similaires
1,3,7,9-tetrachloro-2,8-dimethylphenoxathiin can be compared with other similar compounds such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Both compounds contain multiple chlorine atoms and have similar structural features, but 2,3,7,8-tetrachlorodibenzo-p-dioxin is known for its toxicological effects.
Tetrachlorophthalic anhydride: This compound also contains multiple chlorine atoms and is used in the production of flame retardants and plasticizers.
The uniqueness of 1,3,7,9-tetrachloro-2,8-dimethylphenoxathiin lies in its specific substitution pattern and its applications in both chemical synthesis and industrial processes .
Propriétés
Numéro CAS |
103412-83-5 |
|---|---|
Formule moléculaire |
C14H8Cl4OS |
Poids moléculaire |
366.1 g/mol |
Nom IUPAC |
1,3,7,9-tetrachloro-2,8-dimethylphenoxathiine |
InChI |
InChI=1S/C14H8Cl4OS/c1-5-7(15)3-9-13(11(5)17)20-14-10(19-9)4-8(16)6(2)12(14)18/h3-4H,1-2H3 |
Clé InChI |
VDANVQYGBFMMTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C(=C1Cl)SC3=C(C(=C(C=C3O2)Cl)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


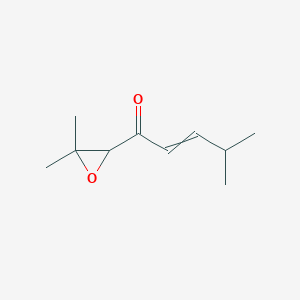
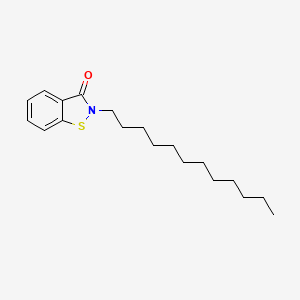
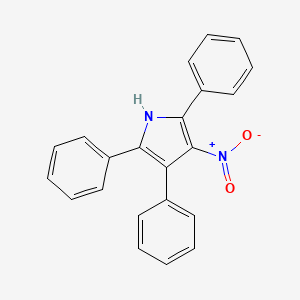

![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
